molecular formula C6H13NO2 B1631485 L-Isoleucine-15N CAS No. 59935-30-7

L-Isoleucine-15N

Cat. No. B1631485
CAS RN: 59935-30-7
M. Wt: 132.17 g/mol
InChI Key: AGPKZVBTJJNPAG-NNXLWEQRSA-N
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Description

L-Isoleucine-15N is an essential amino acid used in protein synthesis . It is a nonpolar hydrophobic amino acid . The isotope labeled counterparts of L-Isoleucine can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications or as a synthetic precursor .


Molecular Structure Analysis

The linear formula of this compound is CH3CH2CH(CH3)CH(15NH2)CO2H . The molecular weight is 132.17 . The InChI string is 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 132.17 . The optical activity is [α]25/D +40.0°, c = 2 in 5 M HCl . The melting point is 168-170 °C (lit.) .

Scientific Research Applications

  • Metabolic Conversion and Interconversion :

    • L-Isoleucine-15N has been used to study metabolic conversions, particularly the conversion of isoleucine to alloisoleucine in rats. The 15N label was observed to remain intact during this conversion, providing insights into the metabolic pathways involved (Mamer & Lépine, 1996).
    • Another study on maple syrup urine disease (MSUD) patients showed rapid equilibrium of plasma isoleucine and alloisoleucine, demonstrating the use of this compound in understanding disease-related metabolic alterations (Matthews, Ben-galim, Haymond, & Bier, 1980).
  • Synthesis and Structural Analysis :

    • The synthesis of L-[15N] amino acids, including isoleucine, was achieved via an enzymatic method, highlighting the utility of this compound in biochemical synthesis (Chiriac, Lupan, Bucurenci, Popescu, & Palibroda, 2008).
    • In another study, the 15N chemical shift tensors in solid polypeptides containing 15N-labeled L-alanine were analyzed, demonstrating the application of isotopic labeling in understanding protein structures (Shoji, Ozaki, Fujito, Deguchi, Ando, & Ando, 1990).
  • Metabolic Flux and Amino Acid Interactions :

  • Biotechnological Applications and Microbial Synthesis :

Mechanism of Action

Target of Action

L-Isoleucine-15N is a nonpolar, hydrophobic, essential amino acid . It is primarily targeted towards protein synthesis . The compound’s primary targets are the proteins in the body, where it plays a crucial role in building and repairing tissues .

Mode of Action

This compound interacts with its targets (proteins) by being incorporated into their structure during protein synthesis . This interaction results in the formation of proteins that have the isotope nitrogen-15 at the positions where isoleucine residues are present .

Biochemical Pathways

This compound is involved in the catabolic pathways of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine . These pathways can be divided into two sequential series of reactions: the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of regular L-Isoleucine. It is absorbed in the small intestine and transported to the liver via the portal vein . The liver plays a significant role in the metabolism of this compound . The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) are influenced by factors such as diet, age, and overall health .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of proteins with the nitrogen-15 isotope . This can be used in various research applications, such as tracing the metabolic pathways of isoleucine, studying protein turnover, and investigating the structure, dynamics, and binding of biological macromolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other amino acids can influence the absorption and utilization of this compound .

Safety and Hazards

L-Isoleucine-15N may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-NNXLWEQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443307
Record name L-Isoleucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59935-30-7
Record name L-Isoleucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Isoleucine-15N
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Reactant of Route 6
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